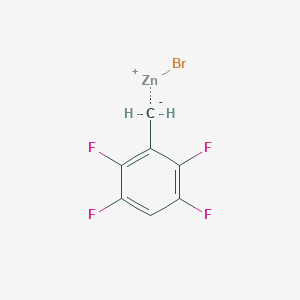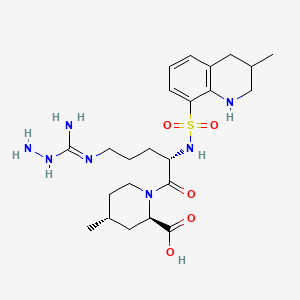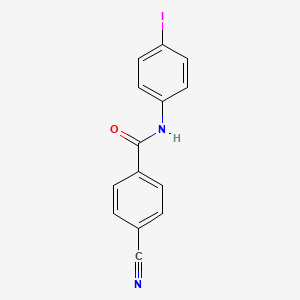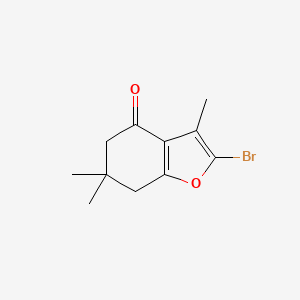
(3-Chloro-4-i-butyloxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the construction of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3-chloro-4-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion of the starting material.
Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring mechanisms to ensure uniform mixing.
Continuous monitoring: To maintain optimal reaction conditions and ensure safety.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
科学研究应用
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
作用机制
The mechanism of action of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Electrophilic Centers: In various organic molecules.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the chloro and iso-butyloxy substituents.
3-chlorophenylmagnesium Bromide: Similar structure but without the iso-butyloxy group.
Uniqueness
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both chloro and iso-butyloxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can provide steric and electronic effects that are beneficial in certain synthetic applications.
属性
分子式 |
C10H12BrClMgO |
|---|---|
分子量 |
287.86 g/mol |
IUPAC 名称 |
magnesium;1-chloro-2-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12ClO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h4-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KQPQJPNFTYQLPR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


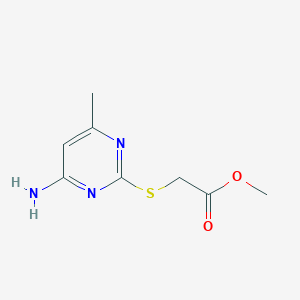
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
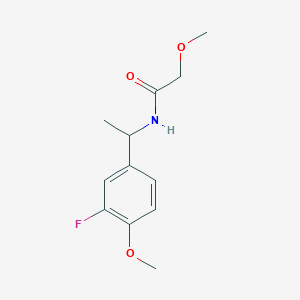

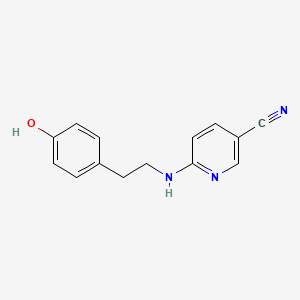


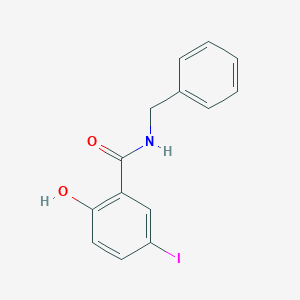
![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)

